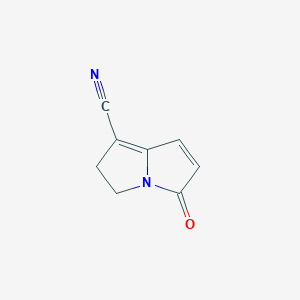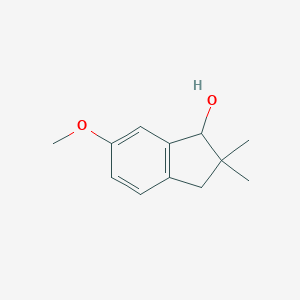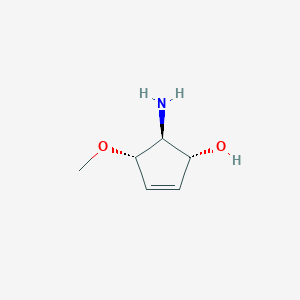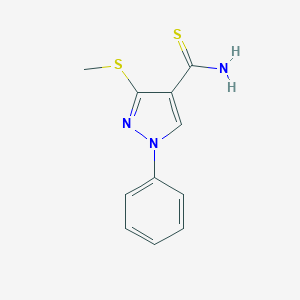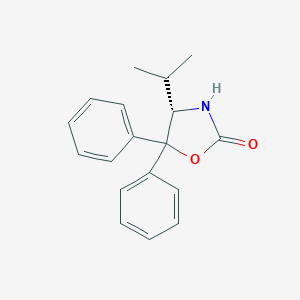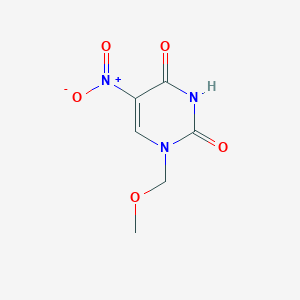
N-(4-amino-2,6-dioxo-1,3-dipropylpyrimidin-5-yl)-3-phenylbutanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-amino-2,6-dioxo-1,3-dipropylpyrimidin-5-yl)-3-phenylbutanamide, commonly known as ADP, is a pyrimidine-based compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. ADP is a synthetic compound that is structurally related to the natural nucleotide adenosine and has been shown to exhibit a wide range of biochemical and physiological effects. In
Aplicaciones Científicas De Investigación
ADP has been the subject of numerous scientific studies due to its potential applications in various fields. One of the most promising areas of research for ADP is in the development of new drugs for the treatment of cancer. ADP has been shown to inhibit the growth of cancer cells in vitro and in vivo, and may have potential as a chemotherapeutic agent. Additionally, ADP has been investigated for its potential use in the treatment of inflammatory diseases, such as rheumatoid arthritis and multiple sclerosis, due to its ability to inhibit the production of pro-inflammatory cytokines.
Mecanismo De Acción
The mechanism of action of ADP is not fully understood, but it is thought to involve the inhibition of enzymes involved in nucleotide biosynthesis. Specifically, ADP has been shown to inhibit the activity of dihydroorotate dehydrogenase, an enzyme involved in the de novo synthesis of pyrimidine nucleotides. By inhibiting this enzyme, ADP may disrupt the production of DNA and RNA, leading to the inhibition of cell growth and proliferation.
Biochemical and Physiological Effects:
ADP has been shown to exhibit a wide range of biochemical and physiological effects. In addition to its potential use as a chemotherapeutic agent and anti-inflammatory agent, ADP has also been investigated for its potential use in the treatment of neurological disorders, such as Parkinson's disease and Alzheimer's disease. ADP has been shown to protect neurons from oxidative stress and may have potential as a neuroprotective agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using ADP in lab experiments is its relatively simple synthesis method. Additionally, ADP is a stable compound that can be easily stored and transported. However, one limitation of using ADP in lab experiments is its relatively low solubility in water, which may limit its potential applications in certain assays.
Direcciones Futuras
There are numerous future directions for research on ADP. One area of research that is currently being explored is the development of new analogs of ADP with improved pharmacological properties. Additionally, the potential use of ADP in the treatment of other diseases, such as viral infections and autoimmune disorders, is an area of active research. Finally, the development of new methods for the synthesis of ADP and its analogs may lead to the discovery of new compounds with even greater potential for therapeutic applications.
Métodos De Síntesis
ADP can be synthesized through a multi-step process involving the condensation of 4-amino-2,6-dioxo-1,3-dipropylpyrimidine-5-carboxylic acid with 3-phenylbutyric acid. The resulting product is then treated with thionyl chloride to form the corresponding acid chloride, which is then reacted with N-phenylethylenediamine to yield ADP.
Propiedades
Número CAS |
160919-44-8 |
|---|---|
Nombre del producto |
N-(4-amino-2,6-dioxo-1,3-dipropylpyrimidin-5-yl)-3-phenylbutanamide |
Fórmula molecular |
C20H28N4O3 |
Peso molecular |
372.5 g/mol |
Nombre IUPAC |
N-(4-amino-2,6-dioxo-1,3-dipropylpyrimidin-5-yl)-3-phenylbutanamide |
InChI |
InChI=1S/C20H28N4O3/c1-4-11-23-18(21)17(19(26)24(12-5-2)20(23)27)22-16(25)13-14(3)15-9-7-6-8-10-15/h6-10,14H,4-5,11-13,21H2,1-3H3,(H,22,25) |
Clave InChI |
TZEZTTPTEOWXKO-UHFFFAOYSA-N |
SMILES |
CCCN1C(=C(C(=O)N(C1=O)CCC)NC(=O)CC(C)C2=CC=CC=C2)N |
SMILES canónico |
CCCN1C(=C(C(=O)N(C1=O)CCC)NC(=O)CC(C)C2=CC=CC=C2)N |
Sinónimos |
Benzenepropanamide, N-(6-amino-1,2,3,4-tetrahydro-2,4-dioxo-1,3-dipropyl-5-pyrimidinyl)--bta--methyl- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Tricyclo[4.2.2.0~1,6~]deca-2,4,9-trien-7-amine](/img/structure/B69145.png)



